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Introduction

Enlimomab, also known as R6.5 or BIRR-1, is a murine IgG2a monoclonal antibody that
specifically targets the human Intercellular Adhesion Molecule-1 (ICAM-1, CD54).[1][2] ICAM-1
Is a transmembrane glycoprotein belonging to the immunoglobulin superfamily.[2] It is
expressed on the surface of various cells, including vascular endothelial cells and leukocytes.
[2][3] The expression of ICAM-1 on endothelial cells is significantly upregulated by
inflammatory cytokines like TNF-a and IL-1, playing a crucial role in the inflammatory response.

[4]

The primary function of ICAM-1 in inflammation is to act as a ligand for the 32 integrins,
particularly Lymphocyte Function-Associated Antigen-1 (LFA-1, or CD11a/CD18), which is
present on the surface of leukocytes.[2] The interaction between ICAM-1 and LFA-1 is a critical
step for the firm adhesion of leukocytes to the vascular endothelium, a prerequisite for their
subsequent transendothelial migration to sites of inflammation.[1][5] Enlimomab exerts its
function by binding to the second extracellular domain of ICAM-1, thereby sterically hindering
the LFA-1/ICAM-1 interaction and inhibiting leukocyte adhesion.[6]

These application notes provide detailed protocols for utilizing Enlimomab in in vitro cell
adhesion assays to study and quantify the inhibition of leukocyte adhesion to endothelial cells.
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Signaling Pathway and Mechanism of Inhibition

The adhesion of leukocytes to the vascular endothelium is a key event in the inflammatory
cascade. This process is mediated by the binding of LFA-1 on the leukocyte surface to ICAM-1
expressed on the endothelial cell surface. Enlimomab blocks this interaction, thereby
preventing leukocyte adhesion.

Mechanism of Enlimomab-mediated inhibition of leukocyte-endothelial cell adhesion.

Experimental Protocols

Two primary types of in vitro adhesion assays are commonly used: static assays and flow-
based assays.[7] A static assay is presented here as the primary protocol due to its wide
applicability and lower equipment requirements.

Protocol 1: Static Leukocyte-Endothelial Cell Adhesion
Assay

This protocol describes a method to quantify the adhesion of leukocytes to a monolayer of
endothelial cells and to measure the inhibitory effect of Enlimomab.

A. Materials and Reagents
e Cells:
o Human endothelial cells (e.g., HUVEC - Human Umbilical Vein Endothelial Cells)
o Human leukocytes (e.g., neutrophils, T-lymphocytes, or a monocytic cell line like U937)

o Antibodies and Reagents:

[¢]

Enlimomab (Research Grade)[8]

[¢]

Isotype Control (murine lgG2a)

Recombinant Human TNF-a

o

o

Calcein-AM fluorescent dye
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o Bovine Serum Albumin (BSA)

e Media and Buffers:

o Endothelial Cell Growth Medium

o

Leukocyte Culture Medium (e.g., RPMI-1640)

[¢]

Hanks' Balanced Salt Solution (HBSS) or PBS

[e]

Assay Buffer (e.g., RPMI-1640 + 2% BSA)

[e]

Trypsin-EDTA

e Equipment:

[¢]

96-well black, clear-bottom tissue culture plates

[¢]

Fluorescence plate reader (485 nm excitation / 520 nm emission)

[e]

Fluorescence microscope

o

Standard cell culture incubator (37°C, 5% COx2)

[¢]

Centrifuge

o

Hemocytometer

B. Experimental Workflow
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1. Plate Endothelial Cells
(e.g., HUVEC) in 96-well plate
2. Culture to Confluence
(1-2 days)

3. Activate with TNF-a
(e.g., 10 ng/mL, 18-24h)
to upregulate ICAM-1

Leukocyte Preparation

B 6. Label Leukocytes
G. Wash Endothelial MonolayeD : with Calcein-AM

5. Add Enlimomab or Controls
(Isotype, Vehicle) and
incubate (e.g., 1h)

7. Wash and Resuspend
Leukocytes in Assay Buffer

8. Add Labeled Leukocytes

to Endothelial Monolayer

9. Incubate to Allow Adhesion
(e.g., 30 min at 37°C)

10. Gently Wash to Remove
Non-Adherent Cells

11. Quantify Adhesion
(Fluorescence Plate Reader)

12. Analyze Data
(% Adhesion, % Inhibition)

Click to download full resolution via product page

Workflow for the static cell adhesion assay using Enlimomab.
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C. Step-by-Step Procedure

Endothelial Cell Plating: Seed endothelial cells into a 96-well black, clear-bottom plate at a
density that will form a confluent monolayer within 1-2 days.

Endothelial Cell Activation: Once confluent, aspirate the medium and add fresh medium
containing an inflammatory stimulus to upregulate ICAM-1. A common condition is 10 ng/mL
of TNF-a for 18-24 hours.[7]

Antibody Incubation: Gently wash the endothelial monolayer twice with pre-warmed assay
buffer. Add 50 pL of assay buffer containing the desired concentration of Enlimomab,
isotype control, or vehicle (buffer only) to the wells. Incubate for 1 hour at 37°C.[7]

Leukocyte Labeling: While the endothelial cells are incubating with the antibody, label the
leukocytes.

o Resuspend leukocytes at 1 x 10° cells/mL in serum-free medium.
o Add Calcein-AM to a final concentration of 2-5 uM.
o Incubate for 30 minutes at 37°C in the dark.

o Wash the cells twice with excess assay buffer to remove free dye and resuspend in assay
buffer at a final concentration of 1 x 10° cells/mL.

Adhesion Incubation: Add 100 pL of the labeled leukocyte suspension (1 x 10° cells) to each
well of the 96-well plate containing the endothelial monolayer and antibodies.

Total Fluorescence Control: In separate wells without an endothelial monolayer, add 100 pL
of the labeled leukocyte suspension to determine the fluorescence corresponding to 100% of
added cells.

Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.

Washing: Gently remove non-adherent cells. This step is critical for reproducibility. A
recommended method is to fill each well with 200 uL of pre-warmed assay buffer and then
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invert the plate, flicking out the contents with a sharp motion. Repeat this wash step 2-3
times.

» Quantification: After the final wash, add 100 pL of assay buffer to each well. Read the plate
on a fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm). Optionally,
visualize and capture images using a fluorescence microscope.

D. Data Analysis

o Calculate Average Fluorescence: Determine the average fluorescence for each condition
(background, total fluorescence, vehicle control, isotype control, Enlimomab
concentrations).

e Calculate Percentage Adhesion:

o % Adhesion = [(Fluorescence_sample - Fluorescence_background) / (Fluorescence_total -
Fluorescence background)] x 100

o Calculate Percentage Inhibition:

o % Inhibition = [1 - (Adhesion_Enlimomab / Adhesion_Vehicle)] x 100

Protocol 2: Determining the ICso of Enlimomab

To determine the potency of Enlimomab, a dose-response curve should be generated.

Follow the static adhesion assay protocol as described above.

o Prepare a serial dilution of Enlimomab in assay buffer. A suggested starting range is from
0.01 pg/mL to 50 pg/mL.

¢ Include a "no antibody" (vehicle) control and an isotype control (at the highest concentration
used for Enlimomab).

e Calculate the % Inhibition for each Enlimomab concentration.

e Plot % Inhibition versus the log of Enlimomab concentration.
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e Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and
calculate the ICso value, which is the concentration of Enlimomab that produces 50%
inhibition of cell adhesion.

Data Presentation

Quantitative data from dose-response experiments should be summarized in a clear, tabular
format.

Table 1: Representative Dose-Response Data for Enlimomab

Mean
Treatment Concentration . Lo

Fluorescence % Adhesion % Inhibition
Group (ng/mL)

(RFU)
Background N/A 150 N/A N/A
Total

N/A 25,150 100% N/A

Fluorescence
Vehicle Control 0 12,650 50.0% 0%
Isotype Control 20 12,500 49.4% 1.2%
Enlimomab 0.1 10,525 41.5% 17.0%
Enlimomab 1 7,400 29.0% 42.0%
Enlimomab 5 4,275 16.5% 67.0%
Enlimomab 10 2,900 11.0% 78.0%
Enlimomab 20 2,025 7.5% 85.0%

Note: Data presented are for illustrative purposes only. Actual results will vary based on
experimental conditions.

Table 2: Summary of Enlimomab Potency (ICso)
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Cell Combination ICs0 (ug/mL) 95% Confidence Interval
Neutrophil on HUVEC User-determined value User-determined value
T-cell on HUVEC User-determined value User-determined value

This table should be populated with experimentally derived data.

Important Considerations and Troubleshooting

Complement-Dependent Neutrophil Activation: Enlimomab is a murine IgG2a antibody,
which has been shown to activate resting neutrophils in a complement-dependent manner in
whole blood.[1] This can be a significant confounding factor, as neutrophil activation can alter
their adhesive properties.

o Recommendation: When working with neutrophils, consider using heat-inactivated serum
in the assay buffer to minimize complement activity.

o Alternative: If available, F(ab')2 fragments of Enlimomab can be used, as they lack the Fc
region responsible for complement activation.[1]

Isotype Control: Always include a murine IgG2a isotype control at the same concentration as
Enlimomab to ensure that the observed inhibition is specific to ICAM-1 binding and not due
to non-specific antibody effects.

Endothelial Monolayer Integrity: Ensure the endothelial monolayer is fully confluent and
healthy. Gaps in the monolayer can lead to non-specific leukocyte binding to the underlying
plastic and high background.

Washing Technique: The washing step to remove non-adherent cells is critical. The force
must be gentle enough to not dislodge specifically bound cells but strong enough to remove
loosely attached cells. This step should be optimized and performed consistently.

Alternative Assay: Flow-Based Adhesion: For studies aiming to mimic physiological blood
flow, a parallel plate flow chamber assay is recommended. In this setup, leukocytes are
perfused over the endothelial monolayer at a defined shear stress, allowing for the study of
adhesion under more physiologically relevant conditions.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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